molecular formula C15H11ClN4O2S B13549883 N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide

N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide

Cat. No.: B13549883
M. Wt: 346.8 g/mol
InChI Key: NCFZDNYEJJEABD-UHFFFAOYSA-N
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Description

N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide is a compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a 4-chlorophenyl group and a thiophene ring substituted with two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide typically involves the formation of the pyrazole ring followed by the introduction of the thiophene ring and the carboxamide groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The thiophene ring can be introduced through a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but they often involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could lead to the formation of sulfoxides or sulfones, while reduction of the pyrazole ring could yield dihydropyrazoles.

Scientific Research Applications

N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The thiophene ring can also contribute to the compound’s overall biological activity by interacting with different molecular targets. The exact mechanism of action would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide include other pyrazole and thiophene derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the pyrazole and thiophene rings, along with the 4-chlorophenyl and carboxamide groups, allows for a wide range of potential interactions and applications.

Properties

Molecular Formula

C15H11ClN4O2S

Molecular Weight

346.8 g/mol

IUPAC Name

2-N-[1-(4-chlorophenyl)pyrazol-3-yl]thiophene-2,5-dicarboxamide

InChI

InChI=1S/C15H11ClN4O2S/c16-9-1-3-10(4-2-9)20-8-7-13(19-20)18-15(22)12-6-5-11(23-12)14(17)21/h1-8H,(H2,17,21)(H,18,19,22)

InChI Key

NCFZDNYEJJEABD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)NC(=O)C3=CC=C(S3)C(=O)N)Cl

Origin of Product

United States

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